2-(1H-pyrazol-4-yl)-1,3-thiazole
Overview
Description
2-(1H-pyrazol-4-yl)-1,3-thiazole is a heterocyclic compound that features both a pyrazole and a thiazole ring. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of both nitrogen and sulfur atoms in the structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-pyrazol-4-yl)-1,3-thiazole typically involves the condensation of pyrazole-4-carbaldehyde with thioamides or other sulfur-containing reagents. One common method includes the use of chloro(trimethyl)silane as a catalyst in the presence of pyridine at elevated temperatures (around 90°C) to facilitate the condensation reaction . Another approach involves the use of iron(III) chloride and polyvinyl pyrrolidine to accelerate the addition of pyrazole derivatives to double bonds, followed by intramolecular cyclization .
Industrial Production Methods
Industrial production methods for this compound often involve scalable processes that use readily available starting materials and catalysts. The use of environmentally friendly and cost-effective reagents is preferred to ensure sustainability and economic viability. For instance, the use of chloro(trimethyl)silane and pyridine in a one-pot synthesis is a practical approach for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(1H-pyrazol-4-yl)-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiazole ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines. Substitution reactions can introduce various functional groups onto the thiazole ring, enhancing its chemical diversity.
Scientific Research Applications
2-(1H-pyrazol-4-yl)-1,3-thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial, antimalarial, and antileishmanial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(1H-pyrazol-4-yl)-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function. For instance, it has been shown to interact with topoisomerase IV enzyme and COVID-19 main protease, exhibiting inhibitory effects . The binding affinities and molecular docking studies reveal that the compound can effectively fit into the active sites of these targets, leading to its biological activity.
Comparison with Similar Compounds
2-(1H-pyrazol-4-yl)-1,3-thiazole can be compared with other similar compounds such as:
2-(1H-pyrazol-4-yl)-1H-benzimidazole: Both compounds contain a pyrazole ring, but the latter has a benzimidazole ring instead of a thiazole ring.
1,3,4-thiadiazoles: These compounds also contain a sulfur and nitrogen heterocycle but differ in the arrangement of atoms and ring structure.
Uniqueness
The uniqueness of this compound lies in its combination of pyrazole and thiazole rings, which imparts distinct chemical and biological properties. This dual-ring system allows for versatile reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
2-(1H-pyrazol-4-yl)-1,3-thiazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3S/c1-2-10-6(7-1)5-3-8-9-4-5/h1-4H,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYETZDWVJUWUTQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)C2=CNN=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1228558-14-2 | |
Record name | 2-(1H-pyrazol-4-yl)-1,3-thiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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